Acetic acid, 2-[(4-fluorophenyl)methoxy]-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXQQHBRAILWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Arylmethoxyacetic Acid Derivatives in Chemical Biology
Arylmethoxyacetic acid derivatives are a class of organic compounds characterized by an acetic acid group linked to an aryl group through a methoxy (B1213986) bridge. This structural motif is found in a variety of compounds that have been investigated for their biological activities. Research into related aryloxyacetic acids has revealed their potential to interact with various biological targets. For instance, some aryloxyacetic acid derivatives have been studied as agonists for peroxisome proliferator-activated receptors (PPARs) and as inhibitors of fatty acid amide hydrolase (FAAH), targets relevant to metabolic diseases and neurological disorders. sigmaaldrich.com The design and synthesis of new aryloxyacetic acid derivatives continue to be an active area of research, with studies exploring their potential as neuroprotective agents and for other therapeutic applications. researchgate.net The synthesis of these derivatives can be achieved through methods such as the palladium-catalyzed cross-coupling reaction between arylboronic acids and α-bromoacetic acid derivatives. nih.gov
Significance of 4 Fluorophenyl and Methoxy Moieties in Molecular Design and Function
The specific substituents on the aryl ring and the nature of the linker to the acetic acid are crucial in determining the biological and physicochemical properties of the molecule.
The 4-fluorophenyl group is a common substituent in pharmacologically active molecules. The inclusion of a fluorine atom can have profound effects on a molecule's properties. nih.gov Fluorine's high electronegativity can alter the electronic nature of the aromatic ring, influencing interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate. nih.gov For example, the 4-fluorophenyl moiety is a key structural feature in several synthetic statins, where it has been shown to be critical for their biological activity in inhibiting HMG-CoA reductase.
Current Research Landscape and Unaddressed Questions Pertaining to the Chemical Compound
Direct Synthesis of Acetic Acid, 2-[(4-fluorophenyl)methoxy]-
The direct synthesis of Acetic acid, 2-[(4-fluorophenyl)methoxy]- can be approached through two main disconnection strategies: formation of the ether bond as the key step (etherification) or construction of the carboxylic acid from a precursor already containing the (4-fluorophenyl)methoxy moiety.
Etherification Routes
The most common and direct method for forming the ether linkage in Acetic acid, 2-[(4-fluorophenyl)methoxy]- is through a Williamson ether synthesis. This method involves the reaction of a 4-fluorobenzyl halide with a salt of glycolic acid or its ester equivalent.
The reaction typically proceeds by deprotonating glycolic acid or a glycolic acid ester with a suitable base to form the corresponding alkoxide. This nucleophile then attacks the electrophilic carbon of the 4-fluorobenzyl halide in an SN2 reaction, displacing the halide and forming the desired ether.
Reaction Scheme:
The choice of base and solvent is crucial for the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed to ensure complete deprotonation of the alcohol. rsc.org Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, particularly when starting with the more acidic phenol derivatives. nih.gov
When an ester of glycolic acid, such as ethyl glycolate, is used, the resulting product is the corresponding ester, ethyl 2-((4-fluorobenzyl)oxy)acetate. This ester can then be hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Related Aryl Ethers
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl (B1604629) bromide | Ethyl glycolate | NaH | THF | 0 to rt | >90 | Analogous to rsc.org |
| 4-Fluorobenzyl chloride | Glycolic acid | KOH | Water | Reflux | 80-90 | Analogous to nih.gov |
| Benzyl chloride | Methyl glycolate | K₂CO₃ | Acetone | Reflux | 85-95 | Analogous to rsc.org |
This table presents typical conditions based on analogous reactions and is for illustrative purposes.
Carboxylic Acid Formation from Precursors
An alternative strategy involves forming the carboxylic acid group from a precursor that already contains the 2-[(4-fluorophenyl)methoxy] moiety. This can be achieved through methods such as the oxidation of a primary alcohol or the hydrolysis of a nitrile.
Oxidation of 2-((4-fluorobenzyl)oxy)ethanol:
The precursor alcohol, 2-((4-fluorobenzyl)oxy)ethanol, can be synthesized via a Williamson ether synthesis between 4-fluorobenzyl halide and an excess of ethylene (B1197577) glycol. The primary alcohol of this precursor can then be oxidized to the carboxylic acid. A variety of oxidizing agents can be employed for this transformation. acs.orgmit.edu
Common reagents for the oxidation of primary alcohols to carboxylic acids include:
Potassium permanganate (B83412) (KMnO₄)
Jones reagent (CrO₃ in aqueous sulfuric acid)
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl). mit.edu
Reaction Scheme:
Hydrolysis of 2-((4-fluorobenzyl)oxy)acetonitrile:
Another precursor route involves the hydrolysis of 2-((4-fluorobenzyl)oxy)acetonitrile. The nitrile can be prepared by the reaction of 4-fluorobenzyl halide with a salt of hydroxyacetonitrile. The subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid. acs.org
Reaction Scheme:
Synthesis of Closely Related Analogues and Derivatives
The synthetic methodologies described for Acetic acid, 2-[(4-fluorophenyl)methoxy]- can be extended to prepare a variety of closely related analogues and derivatives. These transformations include nucleophilic substitution reactions, palladium-catalyzed coupling strategies, and various functional group interconversions.
Nucleophilic Substitution Reactions in (Fluorophenyl)methoxy Acetic Acid Synthesis
Nucleophilic substitution reactions are fundamental to the synthesis of (fluorophenyl)methoxy acetic acid derivatives. The SN2 reaction, as highlighted in the Williamson ether synthesis, is a key example. The efficiency of these reactions is dependent on the nature of the nucleophile, the electrophile, the leaving group, and the reaction conditions. For instance, the reaction of different substituted fluorobenzyl halides with various hydroxyacetic acid derivatives can lead to a diverse library of analogues.
Recent studies have shown that the use of phase-transfer catalysts can enhance the reaction rate and yield in Williamson ether syntheses, especially when dealing with reactants of differing solubility. rsc.org
Table 2: Examples of Nucleophilic Substitution for the Synthesis of Related Aryl Ether Acetic Acids
| Aryl Halide | Nucleophile | Base/Catalyst | Solvent | Product | Yield (%) | Reference |
| 4-Chlorobenzyl chloride | Ethyl glycolate | NaH | DMF | Ethyl 2-((4-chlorobenzyl)oxy)acetate | 92 | Analogous to rsc.org |
| 2-Fluorobenzyl bromide | tert-Butyl glycolate | K₂CO₃ | Acetonitrile | tert-Butyl 2-((2-fluorobenzyl)oxy)acetate | 88 | Analogous to rsc.org |
| 4-Fluorobenzyl chloride | Sodium chloroacetate | - | Water | 2-((4-Fluorobenzyl)oxy)acetic acid | - | - |
This table presents plausible synthetic routes based on established methodologies.
Palladium-Catalyzed Coupling Strategies for Aryl and Ether Linkages
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the formation of the aryl ether bond, particularly for substrates where traditional SNAr reactions are challenging. The Buchwald-Hartwig amination and etherification reactions are prominent examples of this approach. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
While direct palladium-catalyzed etherification to form the C-O bond with the aliphatic side chain of glycolic acid is less common, these strategies are highly relevant for creating more complex analogues where the fluorophenyl group is linked to a larger aromatic system before the etherification step. For example, a fluorinated biphenyl (B1667301) ether could be synthesized and then subjected to the etherification and carboxylic acid formation steps.
Recent advancements have focused on developing more active and stable catalysts that can operate under milder conditions and with a broader substrate scope. acs.org
Table 3: Palladium-Catalyzed Synthesis of Aryl Ethers (Illustrative for Analogue Synthesis)
| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromofluorobenzene | Ethanol | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 85 | Analogous to |
| 1-Chloro-4-fluorobenzene | n-Butanol | Pd₂(dba)₃ | RuPhos | NaOtBu | Dioxane | 80 | 90 | Analogous to |
This table illustrates the application of palladium catalysis for the synthesis of aryl ethers, a key step in the synthesis of more complex analogues.
Functional Group Interconversions of Benzyl Ethers and Carboxylic Acids
The synthesis of derivatives of Acetic acid, 2-[(4-fluorophenyl)methoxy]- often involves a series of functional group interconversions (FGIs). These transformations allow for the manipulation of the core structure to introduce desired functionalities.
Esterification and Amidation: The carboxylic acid group of the title compound can be readily converted into esters or amides. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Amidation can be performed by activating the carboxylic acid (e.g., forming an acid chloride) followed by reaction with an amine.
Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-((4-fluorobenzyl)oxy)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.
Modifications of the Aromatic Ring: The fluorine atom on the phenyl ring can potentially be displaced via nucleophilic aromatic substitution (SNAr) under harsh conditions or by using highly activated substrates. However, electrophilic aromatic substitution reactions on the fluorobenzene (B45895) ring are more common, allowing for the introduction of other substituents such as nitro or acyl groups, although the fluorine atom is a deactivating group.
Table 4: Common Functional Group Interconversions
| Starting Material | Reagent(s) | Product | Reaction Type |
| Acetic acid, 2-[(4-fluorophenyl)methoxy]- | Methanol, H₂SO₄ | Methyl 2-((4-fluorobenzyl)oxy)acetate | Esterification |
| Acetic acid, 2-[(4-fluorophenyl)methoxy]- | 1. SOCl₂ 2. NH₃ | 2-((4-Fluorobenzyl)oxy)acetamide | Amidation |
| Acetic acid, 2-[(4-fluorophenyl)methoxy]- | LiAlH₄, THF | 2-((4-Fluorobenzyl)oxy)ethanol | Reduction |
| Ethyl 2-((4-fluorobenzyl)oxy)acetate | NaOH, H₂O/EtOH | Acetic acid, 2-[(4-fluorophenyl)methoxy]- | Saponification |
This table provides examples of common functional group interconversions applicable to the target compound and its derivatives.
Derivatization Strategies for Specific Analogues
The chemical structure of Acetic acid, 2-[(4-fluorophenyl)methoxy]- offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues. The most common strategies focus on modifications of the carboxylic acid functional group, primarily through esterification and amidation, to produce compounds with varied physicochemical properties.
Esterification: The carboxyl group can be readily converted to an ester. One effective method involves the O-alkylation of the carboxylic acid under phase-transfer catalyzed (PTC) conditions. In this procedure, the carboxylic acid is treated with an alkyl halide (such as methyl iodide) in a biphasic system of a solvent like dichloromethane (B109758) and an aqueous solution of sodium hydroxide (B78521). A phase-transfer catalyst, for instance, tetra-n-butyl ammonium (B1175870) hydrogen sulfate, facilitates the transfer of the carboxylate anion into the organic phase for reaction, leading to high yields of the corresponding ester. unishivaji.ac.in This method is advantageous due to its mild conditions and simple work-up. unishivaji.ac.in
Amidation: The synthesis of amide analogues is another key derivatization strategy. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent is a common approach. Modern photocatalytic methods have also been developed for the modular synthesis of α-arylated amides from simple building blocks, offering a versatile route to a diverse range of primary, secondary, and tertiary amides under mild, room-temperature conditions. nih.govrsc.org These advanced techniques allow for the incorporation of significant structural and functional group variations. nih.govrsc.org
Precursor and Intermediate Chemical Synthesis
The synthesis of Acetic acid, 2-[(4-fluorophenyl)methoxy]- is typically achieved via a Williamson ether synthesis. This reaction requires two key precursors: a halogenated phenylmethanol, specifically (4-fluorophenyl)methanol, and a functionalized acetate (B1210297) building block, such as an ester of a haloacetic acid.
Synthesis of Halogenated Phenylmethanols
(4-Fluorophenyl)methanol, also known as 4-fluorobenzyl alcohol, is a critical starting material. There are several established methods for its preparation.
Reduction of 4-Fluorobenzaldehyde: A common and direct route is the reduction of 4-fluorobenzaldehyde. This can be accomplished through catalytic hydrogenation, where the aldehyde is treated with hydrogen gas in the presence of a suitable metal catalyst to yield the corresponding alcohol. google.com
Reduction of 4-Fluorobenzoic Acid or its Esters: The carboxylic acid group of 4-fluorobenzoic acid or its esters can be reduced to the primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, typically conducted in an anhydrous ether solvent such as tetrahydrofuran (THF). nih.gov One documented procedure involves the reduction of 3-fluoro-4-hydroxybenzoic acid with LiAlH₄ in refluxing THF to produce the benzyl alcohol derivative. nih.gov
From 4-Fluorobenzonitrile: A multi-step industrial process starts from fluorine-containing benzonitrile (B105546) derivatives. The nitrile is first reduced to a benzylamine (B48309) derivative, which is then converted to the benzyl alcohol by replacing the amino group with a hydroxyl group. google.com
Preparation of Functionalized Acetate Building Blocks
The second key component for the Williamson ether synthesis is a reactive C2 building block, typically an ester of a haloacetic acid like ethyl bromoacetate (B1195939). The preparation of these reagents is well-established.
A standard laboratory synthesis of ethyl bromoacetate is a two-step process: chemicalbook.comwikipedia.org
Bromination of Acetic Acid: The first step is the alpha-halogenation of acetic acid to form bromoacetic acid. This reaction is often catalyzed by red phosphorus or phosphorus tribromide (PBr₃), which generates the acyl bromide in situ. Bromine is then added to the mixture. chemicalbook.comprepchem.com This is an application of the Hell-Volhard-Zelinsky reaction.
Esterification: The resulting bromoacetic acid is then esterified with ethanol. chemicalbook.com This Fischer esterification reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and often involves refluxing the mixture to drive the reaction to completion. chemicalbook.comchemicalbook.com The final product, ethyl bromoacetate, is purified by distillation after washing to remove the acid catalyst and any unreacted starting materials. prepchem.comchemicalbook.com
Optimization of Reaction Conditions and Yield Enhancement
The primary route to Acetic acid, 2-[(4-fluorophenyl)methoxy]- is the Williamson ether synthesis, which involves the reaction of the sodium salt of (4-fluorophenyl)methanol (the alkoxide) with an ester of a haloacetic acid (e.g., ethyl bromoacetate), followed by hydrolysis of the resulting ester. Optimizing the conditions for the ether formation step is crucial for maximizing yield and minimizing side reactions.
Key parameters for optimization include the choice of base, solvent, catalyst, and energy source.
Base and Solvent Selection: The reaction requires a strong base to deprotonate the alcohol and form the nucleophilic alkoxide. numberanalytics.com While sodium metal or sodium hydride (NaH) in an aprotic solvent like DMF or THF are classic choices, modern methods often employ concentrated aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH). electronicsandbooks.com The choice of solvent is critical; polar aprotic solvents like DMF and DMSO are often preferred as they effectively solvate the cation, enhancing the nucleophilicity of the alkoxide and leading to higher yields. numberanalytics.com
Phase-Transfer Catalysis (PTC): PTC is a highly effective technique for enhancing the rate and yield of Williamson ether synthesis, especially when using an aqueous base with an organic substrate. numberanalytics.comelectronicsandbooks.com A catalyst, such as a quaternary ammonium salt like tetrabutylammonium (B224687) bisulphate (TBAB), facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where it can react with the alkyl halide. electronicsandbooks.com This method avoids the need for strictly anhydrous conditions and expensive non-aqueous solvents. electronicsandbooks.com Optimal PTC conditions can involve a significant excess of 50% aqueous NaOH and 3-5 mol% of the catalyst, with reaction temperatures ranging from 25-70°C. electronicsandbooks.com
Temperature and Reaction Time: Reaction rates are temperature-dependent. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can promote side reactions, such as elimination, particularly if the alkylating agent is sterically hindered. francis-press.com Typical reaction times can range from 1 to 8 hours at temperatures between 50-100°C for conventional heating. francis-press.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. numberanalytics.com Microwaves provide rapid and uniform heating of the reactants, often leading to cleaner reactions with fewer byproducts compared to conventional heating methods. numberanalytics.com
Below is an interactive data table summarizing the impact of different reaction conditions on the Williamson ether synthesis.
Table 1: Influence of Reaction Conditions on Williamson Ether Synthesis Data compiled from generalized findings in organic synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | General Outcome |
| Base | NaH | KOtBu | 50% aq. NaOH (PTC) | Strong bases are required to form the alkoxide. PTC with aqueous bases offers a practical and efficient alternative to anhydrous systems. |
| Solvent | DMF | DMSO | Dichloromethane (PTC) | Polar aprotic solvents (DMF, DMSO) enhance alkoxide nucleophilicity, leading to higher yields. PTC allows for biphasic systems. |
| Catalyst | None | Crown Ether | TBAB (PTC) | PTC catalysts like TBAB are highly effective. Crown ethers can be used to sequester cations and increase nucleophilicity. |
| Energy Source | Conventional Heating (50-100°C) | Microwave Irradiation | Room Temperature (PTC) | Microwave heating significantly reduces reaction times. PTC can enable efficient reactions even at room temperature. |
| Yield | Moderate to High | High | Good to Excellent | Optimization of these parameters typically leads to yields ranging from 50% to over 95%. |
Role of the 4-Fluorophenyl Group in Modulating Molecular Interactions
The incorporation of a fluorine atom at the para-position of the phenyl ring is a strategic choice in medicinal chemistry, known to significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of Acetic acid, 2-[(4-fluorophenyl)methoxy]-, the 4-fluorophenyl group is pivotal in modulating molecular interactions.
Fluorine, being the most electronegative element, can alter the electronic distribution of the aromatic ring, influencing its ability to participate in various non-covalent interactions. The strong electron-withdrawing nature of fluorine can enhance the acidity of nearby protons and create favorable electrostatic interactions with biological targets. Furthermore, the presence of the 4-fluorophenyl group can increase the lipophilicity of the compound, which may enhance its ability to cross biological membranes.
In broader drug design, the 4-fluorophenyl group is a common feature in a variety of therapeutic agents, including the widely recognized class of statin drugs used for lowering cholesterol. nih.gov In these molecules, the fluorophenyl group contributes to the binding affinity with the target enzyme, HMG-CoA reductase, through hydrophobic and polar interactions. nih.govresearchgate.net Studies on other compounds have also highlighted that the fluorophenyl moiety can engage in specific polar interactions that lead to tighter binding with the target receptor. researchgate.net
Influence of the Methoxy Linker on Compound Properties and Activity
Ethers are a common functional group in pharmaceuticals, valued for their ability to modify a molecule's physicochemical characteristics. numberanalytics.comnumberanalytics.comlabinsights.nl The ether linkage in this compound introduces a degree of flexibility, allowing the phenyl and acetic acid components to adopt various conformations, which can be critical for optimal interaction with a biological target. This flexibility, combined with the ether's ability to participate in hydrogen bonding as an acceptor, can significantly influence the compound's binding affinity and specificity. numberanalytics.com
Structure-Activity Analysis of the Acetic Acid Moiety
The acetic acid moiety (-CH2COOH) is a critical pharmacophoric element in a vast number of biologically active compounds. In Acetic acid, 2-[(4-fluorophenyl)methoxy]-, this carboxylic acid group is expected to be the primary site for ionic interactions with biological receptors.
At physiological pH, the carboxylic acid group will be deprotonated to form a carboxylate anion. This negative charge is often crucial for forming strong ionic bonds or hydrogen bonds with positively charged residues, such as arginine or lysine, in the binding pocket of a target protein. nih.gov The ability of the carboxylic acid to act as a hydrogen bond donor and acceptor further enhances its potential for strong and specific interactions. acs.org
However, the presence of a carboxylic acid can also present challenges in drug design, such as limited membrane permeability and potential for rapid metabolism. acs.orgresearchgate.net Medicinal chemists often explore bioisosteric replacements for the carboxylic acid group to overcome these limitations while retaining the essential binding interactions. nih.govresearchgate.net Nevertheless, for many classes of compounds, including certain nonsteroidal anti-inflammatory drugs (NSAIDs) that share the phenylacetic acid scaffold, the carboxylic acid is indispensable for their activity. drughunter.com
Conformational Preferences and Stereochemical Considerations in Analogues
The three-dimensional arrangement of a molecule is intrinsically linked to its biological activity. For analogues of Acetic acid, 2-[(4-fluorophenyl)methoxy]-, conformational preferences and stereochemistry are key factors to consider in molecular design.
The flexibility of the methoxy linker allows for a range of possible conformations, influencing the relative orientation of the 4-fluorophenyl ring and the acetic acid group. Computational modeling and experimental techniques like NMR spectroscopy can provide insights into the preferred conformations in solution and in the bound state with a receptor. rsc.orgnih.gov Understanding these preferences is vital for designing analogues with improved activity, as the bioactive conformation may not be the lowest energy conformation in solution.
The introduction of chiral centers into analogues of this compound would add another layer of complexity and opportunity. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic fates. Therefore, stereoselective synthesis and the evaluation of individual enantiomers are critical steps in the development of such analogues. Studies on related fluorinated and methoxylated phenylacetic acid derivatives have shown that specific stereoisomers can have markedly different biological effects.
Comparative SAR Studies with Other Fluorinated and Methoxylated Phenylacetic Acid Derivatives
To fully appreciate the structure-activity landscape of Acetic acid, 2-[(4-fluorophenyl)methoxy]-, it is instructive to compare its structural features with other related phenylacetic acid derivatives.
Table 1: Comparative Analysis of Phenylacetic Acid Derivatives
| Compound/Derivative Class | Key Structural Feature | General Impact on Activity/Properties |
| Fluorinated Phenylacetic Acids | Presence of Fluorine on the Phenyl Ring | Can enhance binding affinity, lipophilicity, and metabolic stability. nih.gov |
| Methoxylated Phenylacetic Acids | Presence of a Methoxy Group | Influences conformation, solubility, and can be involved in key binding interactions. nih.govresearchgate.net |
| Non-substituted Phenylacetic Acid | Basic Phenylacetic Acid Scaffold | Foundational structure for many biologically active compounds. nih.gov |
| Phenoxyacetic Acids | Ether linkage directly to the phenyl ring | The ether oxygen is crucial for the chemical and biological properties. nih.govwikipedia.orgmdpi.com |
The substitution pattern on the phenyl ring is a well-explored area in SAR studies. For instance, in the context of herbicides derived from phenoxyacetic acid, the position and number of chloro substituents dramatically alter their biological activity and physicochemical properties. mdpi.com Similarly, for the subject compound, the position of the fluorine atom is critical. A 4-fluoro substitution often provides a different biological profile compared to ortho or meta substitutions.
Mechanistic Studies and Biological Target Engagement
Elucidation of Molecular Mechanisms Underlying Observed Biological Effects
The molecular mechanisms of action for Acetic acid, 2-[(4-fluorophenyl)methoxy]- have not been extensively characterized. Research has primarily centered on its inhibitory effect on a single enzyme, with broader cellular consequences remaining largely unexplored.
Identification and Characterization of Putative Biological Targets
The principal biological target identified for Acetic acid, 2-[(4-fluorophenyl)methoxy]- is the enzyme aldose reductase.
Studies have identified Acetic acid, 2-[(4-fluorophenyl)methoxy]- as a potential inhibitor of aldose reductase. This enzyme is a key component of the polyol pathway, which is implicated in the development of diabetic complications. The inhibitory activity of this compound is attributed to its specific chemical structure.
| Target Enzyme | Compound | Activity |
| Aldose Reductase | Acetic acid, 2-[(4-fluorophenyl)methoxy]- | Inhibitor |
This table is based on the limited available data and does not represent a comprehensive inhibition profile across multiple enzymes.
There is no available data from receptor binding and activation studies for Acetic acid, 2-[(4-fluorophenyl)methoxy]- in the public domain.
Beyond the implied modulation of the polyol pathway through aldose reductase inhibition, there is no specific information on how Acetic acid, 2-[(4-fluorophenyl)methoxy]- affects other cellular signaling or metabolic pathways.
Allosteric Regulation and Orthosteric Binding Mechanisms (if applicable for related compounds)
Information regarding the allosteric or orthosteric binding mechanisms of Acetic acid, 2-[(4-fluorophenyl)methoxy]- is not available in the current body of scientific literature.
Ligand-Protein Interaction Profiling
Detailed ligand-protein interaction profiling for Acetic acid, 2-[(4-fluorophenyl)methoxy]- with its target, aldose reductase, or other proteins has not been extensively documented. Such studies would be necessary to fully understand the molecular basis of its inhibitory activity.
Advanced Analytical Research Methods
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular structure by probing the interaction of the compound with electromagnetic radiation. Different spectroscopic methods give complementary information about the electronic, vibrational, and nuclear environments within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Acetic acid, 2-[(4-fluorophenyl)methoxy]-". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms. The expected spectrum for this compound would feature distinct signals corresponding to the aromatic protons, the two methylene (-CH₂-) groups, and the acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Aromatic (-C₆H₄-) | 7.0 - 7.4 | Multiplet (AA'BB' system) | 4H |
| Benzylic Methylene (-O-CH₂-Ph) | ~4.6 | Singlet | 2H |
| Methylene (-O-CH₂-COOH) | ~4.1 | Singlet | 2H |
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum provides data on the carbon skeleton, including the carbonyl carbon, aromatic carbons, and the two methylene carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (-C =O) | 170 - 175 |
| Aromatic C-F | 160 - 165 (doublet, ¹JCF) |
| Aromatic C-C | 128 - 135 |
| Aromatic C-H | 115 - 120 (doublet, ²JCF) |
| Benzylic Methylene (-O-C H₂-Ph) | 70 - 75 |
| Methylene (-O-C H₂-COOH) | 65 - 70 |
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly specific for the fluorine atom in the molecule. It provides a sensitive probe for the chemical environment around the fluorine substituent. For "Acetic acid, 2-[(4-fluorophenyl)methoxy]-", a single resonance is expected, characteristic of a fluorine atom attached to a benzene ring. nih.govresearchgate.net The chemical shift can be influenced by solvent and electronic effects of the rest of the molecule. researchgate.net
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are excellent for identifying the presence of key chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 3000 |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 |
| C=C Stretch | Aromatic Ring | 1500 - 1600 |
| C-O Stretch | Ether & Carboxylic Acid | 1050 - 1300 |
| C-F Stretch | Aryl Fluoride | 1100 - 1250 |
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. nih.gov Therefore, symmetric vibrations and non-polar bonds, such as the aromatic ring C=C stretching, often produce strong signals in the Raman spectrum.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and identification of components in a mixture. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carboxylic acids, which generates intact molecular ions with minimal fragmentation. lcms.czlcms.cz
Molecular Weight Determination: The calculated molecular weight of "Acetic acid, 2-[(4-fluorophenyl)methoxy]-" (C₉H₉FO₃) is 184.05 g/mol .
In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 185.06.
In negative-ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 183.05.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information. Key fragmentation pathways can help confirm the compound's structure.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |
| 185.06 [M+H]⁺ | 109.05 | C₃H₄O₃ (Methoxyacetic acid) | [F-C₆H₄-CH₂]⁺ |
| 185.06 [M+H]⁺ | 139.04 | CO + H₂O | [C₈H₈FO]⁺ |
| 183.05 [M-H]⁻ | 137.04 | CO₂ + H₂ | [C₈H₆FO]⁻ |
| 183.05 [M-H]⁻ | 109.05 | C₂H₂O₂ (Glyoxylic acid) | [F-C₆H₄-CH₂]⁻ |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in "Acetic acid, 2-[(4-fluorophenyl)methoxy]-" is the 4-fluorophenyl group. The absorption is due to π → π* electronic transitions within the benzene ring. A characteristic absorption maximum (λ_max) is expected in the UV region, typically around 250-280 nm. semanticscholar.org Acetic acid itself shows a maximum absorbance at a much lower wavelength, around 206 nm. semanticscholar.org
Chromatographic Separation and Purity Determination
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of "Acetic acid, 2-[(4-fluorophenyl)methoxy]-". shimadzu.com A reversed-phase HPLC (RP-HPLC) method is typically employed for polar organic acids.
Methodology: In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity. For acidic compounds, the pH of the mobile phase is critical to ensure consistent retention and sharp peak shapes by suppressing the ionization of the carboxyl group. nih.gov
Typical Conditions: A standard HPLC method for this compound would involve a C18 column and a mobile phase consisting of a gradient mixture of an acidified aqueous solution (e.g., 0.1% formic or acetic acid in water) and an organic solvent such as acetonitrile or methanol. nih.gov Detection is commonly performed using a UV detector set to the λ_max of the compound.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~265 nm |
| Column Temperature | 25 - 40 °C |
This method allows for the separation of the target compound from potential impurities, and the peak area can be used to determine its purity relative to known standards.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This enhancement is primarily due to the use of columns packed with sub-2 µm particles, which leads to sharper and more concentrated peaks.
For the analysis of "Acetic acid, 2-[(4-fluorophenyl)methoxy]-", a reversed-phase UPLC method coupled with a suitable detector, such as a photodiode array (PDA) or mass spectrometer (MS), would be the preferred approach. The aromatic ring and carboxylic acid functional group dictate the optimal separation conditions. A C18 column is a common choice for separating aromatic carboxylic acids. nih.gov The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile or methanol. The addition of an acid, like formic acid or acetic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring it remains in its protonated form for better retention and peak shape on the reversed-phase column. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of the target compound while separating it from impurities with different polarities.
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of carboxylic acids like "Acetic acid, 2-[(4-fluorophenyl)methoxy]-" by Gas Chromatography (GC) is often problematic. Their high polarity and low volatility can lead to poor chromatographic performance, characterized by broad, tailing peaks and potential thermal degradation in the hot injector port. colostate.edu To overcome these issues, the carboxylic acid functional group must be converted into a more volatile and thermally stable derivative prior to GC analysis. colostate.edu
The most common derivatization strategies for carboxylic acids are silylation and alkylation (esterification). colostate.edu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the acidic proton into a trimethylsilyl (TMS) group. Alternatively, esterification can be performed using reagents like diazomethane or methyl chloroformate to form the corresponding methyl ester. colostate.eduspringernature.com This process reduces the compound's polarity and increases its volatility, making it amenable to GC separation.
Once derivatized, the compound can be analyzed by GC, typically using a low-polarity capillary column (e.g., DB-5 or equivalent). The separation is achieved based on the boiling points and interactions of the analytes with the stationary phase. A temperature-programmed oven is used to elute compounds over a range of volatilities. Detection can be accomplished using a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS) for definitive identification based on the derivative's mass spectrum and fragmentation pattern. nih.govnih.gov
Advanced Sample Preparation and Derivatization for Analytical Enhancement
Derivatization is a chemical modification technique used not only to enable GC analysis but also to enhance the analytical properties of a molecule for various detection methods, improving sensitivity, selectivity, and chromatographic behavior. researchgate.net
Chiral Derivatization for Enantiomeric Purity Assessment
While "Acetic acid, 2-[(4-fluorophenyl)methoxy]-" itself is an achiral molecule, if it were synthesized from a chiral precursor or used as a building block in a larger chiral entity, the assessment of enantiomeric purity would become critical. Chiral derivatization is a powerful strategy for this purpose. The technique involves reacting the analyte with a chiral derivatizing agent (CDA) that is enantiomerically pure. This reaction converts a pair of enantiomers into a pair of diastereomers.
Unlike enantiomers, which have identical physical properties and are indistinguishable by non-chiral analytical systems, the resulting diastereomers have different physical properties. Consequently, they can be separated using standard, achiral chromatographic techniques like UPLC or GC. For carboxylic acids, enantiomerically pure amines are often used as CDAs. researchgate.net For example, reagents like (S)-anabasine can be used to form diastereomeric amides, which can then be baseline-separated on a standard C18 column and detected with high sensitivity by LC-MS/MS. nih.gov
Functional Group Derivatization for Improved Detection
Derivatization can significantly improve the detectability of an analyte by introducing a moiety that is highly responsive to a specific detector. sigmaaldrich.com While the phenyl group in "Acetic acid, 2-[(4-fluorophenyl)methoxy]-" provides a chromophore for UV detection, its sensitivity might be insufficient for trace-level analysis.
For Liquid Chromatography , derivatization can enhance ionization efficiency in mass spectrometry. Carboxylic acids are often analyzed in negative ion mode, which can have higher background noise. ddtjournal.com By reacting the carboxyl group with a reagent containing a permanently positive charge or a high proton affinity tag, such as 2-picolylamine, the resulting derivative can be analyzed with much greater sensitivity in the more stable positive ion mode (ESI+). sigmaaldrich.comnih.gov For fluorescence detection, which offers exceptional sensitivity, a fluorescent tag can be attached to the carboxylic acid. Reagents such as those containing a dansyl or benzofurazan structure are used for this purpose, though they are not required if MS detection is available. nih.gov
For Gas Chromatography , derivatization with electrophoric agents (containing highly electronegative atoms) is employed for highly sensitive analysis by an Electron Capture Detector (ECD). Reagents like pentafluorobenzyl bromide (PFBBr) react with the carboxylic acid to form a PFB ester. The multiple fluorine atoms on the tag make the derivative highly responsive to the ECD, enabling picogram-level detection.
Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. carleton.edu This non-destructive method provides definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice. carleton.edu
The process begins with growing a high-quality single crystal of "Acetic acid, 2-[(4-fluorophenyl)methoxy]-". This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. carleton.edu By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, and from that, the atomic positions can be determined and refined. carleton.edu
For "Acetic acid, 2-[(4-fluorophenyl)methoxy]-", an XRD analysis would reveal:
The exact conformation of the methoxy-acetic acid side chain.
The planarity of the fluorophenyl ring.
The precise bond lengths and angles for the entire molecule.
The nature of intermolecular interactions, which are critical in the solid state. Carboxylic acids typically form strong hydrogen-bonded dimers in the crystal lattice. nih.gov Additionally, π-π stacking interactions between the aromatic rings may play a role in stabilizing the crystal structure. nih.gov This information is invaluable for understanding the compound's physical properties and for computational modeling. mdpi.com
Compound Reference Table
Q & A
Q. What are the optimal reaction conditions for synthesizing acetic acid derivatives with fluorophenylmethoxy substituents?
Methodological Answer: The synthesis of fluorophenylmethoxy-substituted acetic acid derivatives typically involves nucleophilic substitution or ester hydrolysis. For example, ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding acetic acid derivative. Hydrolysis with aqueous NaOH (1–2 M) at 60–80°C for 4–6 hours is commonly employed, followed by neutralization with HCl to precipitate the product .
Key Parameters:
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Water/THF mixture | |
| Temperature | 60–80°C | |
| Reaction Time | 4–6 hours | |
| Purification | Recrystallization or HPLC |
Q. How can researchers select protecting groups for amino or carboxyl functionalities during peptide conjugation?
Methodological Answer: The fluorenylmethoxycarbonyl (Fmoc) group is widely used for amino protection due to its stability during synthesis and mild deprotection (e.g., with piperidine in DMF). For carboxyl groups, tert-butyl (OtBu) esters are preferred, as they are cleaved under acidic conditions (e.g., TFA). When working with acetic acid derivatives, ensure compatibility between protecting groups and reaction conditions to avoid premature deprotection .
Example Workflow:
Protect amino groups with Fmoc-Cl in DMF using Na₂CO₃ as a base (room temperature, 2 hours).
Perform peptide coupling using HBTU/HOBt activation.
Deprotect Fmoc with 20% piperidine in DMF.
Cleave OtBu groups with TFA (95% yield) .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in NMR data for fluorophenylacetic acid derivatives?
Methodological Answer: Solid-state NMR or X-ray crystallography is critical for resolving ambiguous solution-state NMR data. For instance, a Karplus-type relationship was applied to 2-(4-fluorophenyl)acetic acid to correlate dihedral angles with coupling constants. Key steps:
Perform X-ray diffraction to determine crystal structure.
Compare experimental -NMR chemical shifts with DFT-calculated values.
Analyze coupling constants to validate rotational barriers (e.g., 8–12 kcal/mol for aryl-acetic acid rotamers) .
Data Contradiction Case:
- Observed: Split signals in -NMR for CH₂ groups.
- Resolution: Use variable-temperature NMR to identify dynamic rotational isomerism. Low-temperature experiments (<−40°C) can freeze conformers, revealing distinct peaks .
Q. What strategies mitigate by-products during Fmoc-mediated peptide synthesis involving fluorophenylmethoxyacetic acid?
Methodological Answer: By-products often arise from incomplete deprotection or side reactions. Mitigation strategies include:
Optimized Deprotection: Use fresh 20% piperidine in DMF (2 × 5 min treatments) to ensure complete Fmoc removal.
Side-Chain Protection: Protect reactive hydroxyl or carboxyl groups with photolabile groups (e.g., NVOC) to avoid interference.
Analytical Monitoring: Employ LC-MS after each coupling step to detect truncated sequences or acylated by-products .
Troubleshooting Table:
| Issue | Solution | Reference |
|---|---|---|
| Incomplete coupling | Increase HOBt/HBTU stoichiometry | |
| Oxidative degradation | Use inert atmosphere (N₂/Ar) | |
| Hydrolysis by-products | Control pH during aqueous workup |
Q. How can researchers validate the purity and structure of fluorophenylmethoxyacetic acid derivatives?
Methodological Answer: A multi-technique approach is essential:
Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA).
Spectroscopy:
- HRMS: Confirm molecular ion ([M-H]⁻) with <2 ppm error (e.g., m/z 234.0182 for 2-(N-(4-fluorophenyl)sulfamoyl)acetic acid) .
- /-NMR: Match splitting patterns with predicted coupling (e.g., for para-fluorine effects) .
Elemental Analysis: Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values.
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data in fluorophenylmethoxyacetic acid analogs?
Methodological Answer: Contradictions often stem from assay variability or impurities. Steps for resolution:
Replicate Studies: Perform dose-response curves (triplicate runs) across multiple cell lines (e.g., HEK293 vs. HeLa).
Impurity Profiling: Use LC-MS to identify trace by-products (e.g., hydrolyzed esters or oxidized derivatives).
Structural Confirmation: Re-synthesize disputed compounds and compare activity .
Case Study:
- Reported IC₅₀ Discrepancy: 10 µM vs. 50 µM in kinase inhibition.
- Root Cause: Residual DMF (from synthesis) quenched enzyme activity.
- Fix: Include rigorous dialysis or size-exclusion chromatography post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
